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Compound of Interest

Compound Name: 2-(2,4-Dimethylphenyl)ethanol

CAS No.: 6597-59-7

Cat. No.: B1606616

Get Quote

Executive Summary
As a Senior Application Scientist, I frequently evaluate molecules that bridge the gap between

industrial utility and complex biological modulation. 2,4-Dimethylphenethyl alcohol (CAS 6597-

59-7), also known as 2-(2,4-dimethylphenyl)ethanol, is a prime example[1]. While structurally

simple—a phenethyl alcohol backbone decorated with two methyl groups at the ortho and para

positions—its physicochemical profile dictates a wide array of applications[2]. From serving as

a core building block in asymmetric synthesis to acting as an endogenous modulator in

extracellular choline receptor assays, this amphiphilic molecule requires precise handling and

deep mechanistic understanding[1][3].

Physicochemical Profiling and Structural Causality
The behavior of CAS 6597-59-7 in both synthetic and biological environments is governed by

its unique structural features[1]. The presence of the terminal hydroxyl (-OH) group imparts

hydrogen-bonding capabilities, ensuring solubility in polar organic solvents and facilitating

targeted interactions with biological receptors[1]. Conversely, the 2,4-dimethyl substitution on

the aromatic ring significantly increases the molecule's hydrophobicity and alters its steric bulk
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compared to unsubstituted phenethyl alcohol[1]. This amphiphilic balance is critical for its ability

to partition into lipid bilayers and interact with the hydrophobic pockets of receptor proteins.

Quantitative Data Summary
The following table summarizes the critical physicochemical parameters of 2,4-

dimethylphenethyl alcohol, contextualizing the causality behind its experimental behavior[2][4].

Property Value
Causality / Experimental
Significance

Molecular Weight 150.22 g/mol

Small molecule; falls well

within Lipinski's Rule of 5 for

drug-likeness[2].

Boiling Point 125 °C (at 10 Torr)

Moderate volatility; dictates its

use as a stable middle-note in

fragrance formulations[4][5].

Density 0.988 g/cm³ (at 26 °C)

Slightly less dense than water;

relevant for biphasic extraction

protocols[4].

XLogP3 2.2

Optimal lipophilicity for

membrane permeability and

hydrophobic pocket binding[2].

Topological Polar Surface Area 20.2 Å²

Low TPSA ensures excellent

permeability, crucial for neuro-

pharmacological assays[2].

H-Bond Donors / Acceptors 1 / 1

Facilitates targeted, specific

interactions with receptor

allosteric sites[2].

Biological Significance and Pharmacological
Assays
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Recent literature highlights the endogenous presence of 2,4-dimethylphenethyl alcohol in

various plant essential oils, such as and Lavandula stoechas[6][7]. Beyond its botanical origins,

it interacts with chloride ions and cellular reaction systems[1]. In pharmacological research, it is

utilized in extracellular assays to measure the affinity of drugs for choline receptors[3]. The

molecule acts as an agonist, and its chiral center (when derivatized) can be optimized to elicit

highly specific stereochemical responses[1].

Synthetic Utility and Downstream Applications
Beyond direct biological application, CAS 6597-59-7 is a critical synthetic intermediate[1]. Its

primary downstream derivative, (CAS 910443-16-2), is heavily utilized in pharmaceutical

development, particularly for neurological disorders[8]. The amination of the ethyl side chain,

coupled with the steric directing effects of the 2,4-dimethyl groups, allows for the creation of

enantiomerically pure compounds via chiral auxiliaries[8].
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Synthetic pathways and downstream applications of 2,4-dimethylphenethyl alcohol.

Field-Proven Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-

validating systems.

Protocol 1: Extracellular Assay for Choline Receptor
Affinity
Rationale: 2,4-Dimethylphenethyl alcohol interacts with chloride ions and acts as an

agonist/modulator at choline receptors[3]. The two methyl groups at the ortho and para

positions increase lipophilicity, creating a specific steric profile that optimally fits the

hydrophobic pocket of receptor allosteric sites.
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Methodology:

Cell Preparation: Culture CHO cells stably transfected with the target choline receptor

subtype in a controlled environment (37 °C, 5% CO₂).

Buffer Formulation: Prepare a physiological buffer with strictly controlled chloride ion

concentration (e.g., 140 mM NaCl). Causality: The compound's binding affinity is highly

chloride-dependent; fluctuations in ambient Cl⁻ will skew baseline fluorescence[1].

Compound Preparation: Dissolve CAS 6597-59-7 in DMSO to create a 10 mM stock. Dilute

in the physiological buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.

Ensure final DMSO concentration remains < 0.1% to prevent solvent-induced cytotoxicity.

Incubation & Measurement: Apply the compound to the cells. Use a fluorescent chloride-

sensitive dye (e.g., MQAE) to measure ion flux in real-time.

Self-Validation Step: Run a parallel control using a known antagonist (e.g., mecamylamine).

If the antagonist fails to block the chloride flux induced by CAS 6597-59-7, the signal is likely

an artifact of membrane disruption rather than specific receptor modulation.
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Workflow for extracellular choline receptor affinity assay using CAS 6597-59-7.

Protocol 2: Extraction and GC-MS Quantification from
Essential Oils
Rationale: The compound is naturally present in trace amounts in essential oils like

Siegesbeckia orientalis[7]. Accurate quantification requires overcoming matrix effects from

complex terpene mixtures.

Methodology:

Extraction: Perform hydrodistillation of the dried aerial plant parts for 3 hours using a

Clevenger-type apparatus.
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Sample Preparation: Dilute the extracted essential oil 1:100 in GC-grade hexane. Add

nonane as an internal standard. Causality: The internal standard corrects for injection

volume variability and matrix-induced signal suppression.

GC-MS Conditions: Inject 1 µL into a GC-MS equipped with a non-polar capillary column

(e.g., HP-5MS). Set the temperature program: 60 °C hold for 2 min, ramp at 5 °C/min to 240

°C. Causality: This slow ramp ensures the chromatographic resolution of 2,4-

dimethylphenethyl alcohol from closely eluting sesquiterpenes.

Detection & Validation: Operate the mass spectrometer in Electron Ionization (EI) mode at 70

eV. Monitor the molecular ion (m/z 150). Validate the peak by comparing the retention index

and mass spectra against a certified reference standard of CAS 6597-59-7.

References
Title: 2-(2,4-Dimethylphenyl)ethanol | C10H14O | CID 247478 Source: PubChem (National

Center for Biotechnology Information) URL:[Link]

Title: Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and

Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S.

pubescens with an ITS Sequence Analysis Source: Molecules (MDPI) / PubMed Central

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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